molecular formula C9H15N3O2 B2539733 Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate CAS No. 2247206-66-0

Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate

Cat. No.: B2539733
CAS No.: 2247206-66-0
M. Wt: 197.238
InChI Key: WWDCFIDVLGYZDD-UHFFFAOYSA-N
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Description

Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate typically involves the reaction of 2-ethyl-5-methylpyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5-methylpyrazine: A related compound with similar structural features but different functional groups.

    Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate: A similar compound with a different substitution pattern on the pyrazole ring.

Uniqueness

Methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and methyl groups on the pyrazole ring, along with the ester functionality, provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Properties

IUPAC Name

methyl 2-[(2-ethyl-5-methylpyrazol-3-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-12-8(5-7(2)11-12)10-6-9(13)14-3/h5,10H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDCFIDVLGYZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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